2-amino-7,7-dimethyl-5-oxo-4-(pentan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
CAS No.: 332052-10-5
Cat. No.: VC21412138
Molecular Formula: C17H24N2O2
Molecular Weight: 288.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 332052-10-5 |
|---|---|
| Molecular Formula | C17H24N2O2 |
| Molecular Weight | 288.4g/mol |
| IUPAC Name | 2-amino-7,7-dimethyl-5-oxo-4-pentan-2-yl-6,8-dihydro-4H-chromene-3-carbonitrile |
| Standard InChI | InChI=1S/C17H24N2O2/c1-5-6-10(2)14-11(9-18)16(19)21-13-8-17(3,4)7-12(20)15(13)14/h10,14H,5-8,19H2,1-4H3 |
| Standard InChI Key | ZJCLAZOWCPVCCC-UHFFFAOYSA-N |
| SMILES | CCCC(C)C1C(=C(OC2=C1C(=O)CC(C2)(C)C)N)C#N |
| Canonical SMILES | CCCC(C)C1C(=C(OC2=C1C(=O)CC(C2)(C)C)N)C#N |
Introduction
Chemical Properties and Structure
Basic Information and Identifiers
2-Amino-7,7-dimethyl-5-oxo-4-(pentan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is registered with the Chemical Abstracts Service (CAS) under the number 332052-10-5 . This unique identifier allows for precise tracking and referencing of the compound in scientific literature and chemical databases. The compound has a molecular weight of 288.4 g/mol, as determined by its molecular formula C₁₇H₂₄N₂O₂ .
Table 1: Basic Chemical Information
| Parameter | Value |
|---|---|
| CAS Number | 332052-10-5 |
| Molecular Formula | C₁₇H₂₄N₂O₂ |
| Molecular Weight | 288.4 g/mol |
| IUPAC Name | 2-amino-7,7-dimethyl-5-oxo-4-pentan-2-yl-6,8-dihydro-4H-chromene-3-carbonitrile |
| PubChem Compound ID | 2888502 |
Structural Features
The compound possesses a complex structure characterized by a chromene core with multiple substituents. The structure includes a tetrahydrochromene ring system with an oxo group at position 5, dimethyl substituents at position 7, a pentan-2-yl group at position 4, an amino group at position 2, and a carbonitrile group at position 3 .
The molecular structure can be represented using various notations, including SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier), which provide standardized methods for encoding chemical structures in a computer-readable format.
Table 2: Structural Identifiers
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C17H24N2O2/c1-5-6-10(2)14-11(9-18)16(19)21-13-8-17(3,4)7-12(20)15(13)14/h10,14H,5-8,19H2,1-4H3 |
| Standard InChIKey | ZJCLAZOWCPVCCC-UHFFFAOYSA-N |
| SMILES | CCCC(C)C1C(=C(OC2=C1C(=O)CC(C2)(C)C)N)C#N |
| Canonical SMILES | CCCC(C)C1C(=C(OC2=C1C(=O)CC(C2)(C)C)N)C#N |
Physical and Chemical Properties
The amino group can participate in hydrogen bonding, serving as a hydrogen bond donor, while the carbonyl oxygen at position 5 can function as a hydrogen bond acceptor. These features may influence the compound's solubility properties and interactions with biological systems. The nitrile group introduces a polar component to the molecule and may serve as a site for specific chemical reactions.
Synthesis and Preparation
Reaction Conditions and Considerations
The synthesis of chromene derivatives typically requires careful control of reaction conditions to achieve high yields and purity. Parameters such as temperature, solvent choice, catalyst selection, and reaction time can significantly influence the outcome of the synthetic process. The use of environmentally benign catalysts, such as urea, has been reported for the synthesis of structurally related chromene compounds .
For the specific synthesis of 2-amino-7,7-dimethyl-5-oxo-4-(pentan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, considerations regarding the stereochemistry at the chiral center (position 4) may be important, as this could influence the compound's biological activity and physical properties.
Applications and Biological Activity
Role in Organic Synthesis
2-Amino-7,7-dimethyl-5-oxo-4-(pentan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile represents a potentially valuable building block for organic synthesis. The presence of reactive functional groups, such as the amino and cyano moieties, provides opportunities for further chemical modifications and transformations.
These functional groups can serve as attachment points for additional molecular fragments, allowing for the construction of more complex structures with potentially enhanced biological activities. Additionally, the chromene core itself represents a privileged scaffold in medicinal chemistry, making derivatives of this compound potentially valuable in drug discovery efforts.
Research Findings and Future Directions
X-ray crystallographic studies have been conducted on structurally similar compounds, providing insights into their three-dimensional arrangements and intermolecular interactions . Similar studies on 2-amino-7,7-dimethyl-5-oxo-4-(pentan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile could yield valuable information about its structural features and potential binding modes with biological targets.
Future research directions may include:
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Detailed evaluation of biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties.
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Investigation of structure-activity relationships through the synthesis and testing of structural analogs.
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Exploration of the compound's potential as a building block for the synthesis of more complex bioactive molecules.
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Computational studies to predict potential biological targets and binding modes.
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Development of improved synthetic routes with enhanced efficiency and selectivity.
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